2-Phenyldecane
Description
Structure
3D Structure
Properties
IUPAC Name |
decan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJIQUCOLHYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874870 | |
| Record name | BENZENE, (1-METHYLNONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-13-7 | |
| Record name | Benzene, (1-methylnonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-METHYLNONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 2 Phenyldecane
General Properties
General identifying and molecular properties of this compound are presented in the table below.
| Property | Value | Source |
| IUPAC Name | decan-2-ylbenzene | nih.gov |
| Synonyms | (1-Methylnonyl)benzene, (2-Decyl)benzene | chemicalbook.comnih.gov |
| CAS Number | 4537-13-7 | nih.gov |
| Molecular Formula | C₁₆H₂₆ | nih.gov |
| Molecular Weight | 218.38 g/mol | nih.gov |
Friedel-Crafts Alkylation of Benzene (B151609) with Decenes
Regioselectivity and Isomer Distribution in Alkylation Products
Investigation of Other Phenyl-Decane Isomers (e.g., 3-Phenyldecane, 4-Phenyldecane, 5-Phenyldecane, 1-Phenyldecane)
Physical Properties
The physical state and constants of this compound are crucial for its handling, purification, and use in various applications.
| Property | Value | Source |
| Appearance | Colorless Oil | chemicalbook.com |
| Melting Point | -0.5 °C | |
| Boiling Point | 289.5 °C | |
| Density | 0.8549 g/cm³ (estimate) | |
| Refractive Index | 1.4919 (estimate) |
Mechanistic Investigations of 2 Phenyldecane Formation
Detailed Reaction Mechanisms of Alkylation
The alkylation of benzene (B151609) with a suitable decyl source, such as 1-decene (B1663960) or a decyl halide, proceeds through a multi-step mechanism. mt.combyjus.com The reaction is catalyzed by acids, which can be either Lewis acids or solid acids. mt.comacademie-sciences.fr
Carbocation Formation and Electrophilic Aromatic Substitution
The initial and rate-determining step in the formation of 2-phenyldecane is the generation of a carbocation. mt.combyjus.com When an alkene like 1-decene is used, a proton from an acid catalyst adds to the double bond. etsu.edu This protonation preferentially occurs at the terminal carbon (C1) to form a more stable secondary carbocation at the C2 position. The formation of a primary carbocation at C1 is highly unfavorable due to its instability. etsu.edu
Alternatively, if an alkyl halide is the starting material, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the removal of the halide to generate the carbocation. byjus.com
Once the decyl carbocation is formed, it acts as an electrophile. The electron-rich π system of the benzene ring attacks the positively charged carbon atom. libretexts.orgbyjus.com This attack results in the formation of a resonance-stabilized intermediate known as a cyclohexadienyl cation or arenium ion, temporarily disrupting the aromaticity of the benzene ring. libretexts.orgbyjus.com In the final step, a proton is eliminated from the cyclohexadienyl cation, restoring the aromaticity of the ring and yielding the this compound product. mt.combyjus.com The released proton can then participate in the catalytic cycle again.
Carbocation Rearrangements and Their Impact on Isomer Distribution
A significant characteristic of Friedel-Crafts alkylation is the propensity for carbocation rearrangements. libretexts.org The initially formed secondary carbocation at the C2 position can undergo a 1,2-hydride shift, where a hydrogen atom with its pair of electrons moves from an adjacent carbon to the positively charged carbon. etsu.edustackexchange.com This can lead to the formation of other secondary carbocations at the C3, C4, and C5 positions along the decyl chain. academie-sciences.fretsu.edu
These rearrangements result in a mixture of phenyldecane isomers, including 3-phenyldecane, 4-phenyldecane, and 5-phenyldecane, in addition to the desired this compound. academie-sciences.fretsu.edu The distribution of these isomers is influenced by the relative stabilities of the intermediate carbocations and the reaction conditions. academie-sciences.fr Generally, the formation of this compound is favored, but the other isomers are also present in the final product mixture. etsu.edu The relative abundance of the this compound isomer can be affected by factors such as reaction temperature; higher temperatures can promote further isomerization. academie-sciences.fr
Table 1: Isomer Distribution in the Alkylation of Benzene with 1-Decene
| Isomer | Typical Distribution Order | Factors Influencing Distribution |
|---|---|---|
| This compound | Highest | Kinetic and thermodynamic control, catalyst type |
| 3-Phenyldecane | Second highest | Carbocation stability, reaction temperature |
| 4-Phenyldecane | Lower | Carbocation stability |
| 5-Phenyldecane | Lower | Carbocation stability |
| 1-Phenyldecane (B1670162) | Trace amounts | Instability of primary carbocation |
This table provides a generalized overview. Actual distributions can vary significantly based on specific catalysts and reaction conditions.
Role of Lewis Acids and Solid Acid Catalysts in Mechanism Elucidation
Both Lewis acids and solid acid catalysts are instrumental in catalyzing the formation of this compound and in understanding the underlying reaction mechanism. mt.comacademie-sciences.fr
Lewis Acids: Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are highly effective in promoting Friedel-Crafts alkylation. mt.combyjus.com They function by accepting a pair of electrons, which in the case of an alkyl halide reactant, facilitates the cleavage of the carbon-halogen bond to form a carbocation. byjus.com With an alkene, the Lewis acid can act as a co-catalyst with trace amounts of water to generate a strong protonic acid that initiates carbocation formation. While effective, these catalysts can be difficult to separate from the reaction mixture and can pose environmental concerns. etsu.eduacademie-sciences.fr
Solid Acid Catalysts: To overcome the drawbacks of traditional Lewis acids, significant research has focused on the development of solid acid catalysts. academie-sciences.fretsu.eduacademie-sciences.fr These materials, which include zeolites, clays (B1170129), and heteropoly acids supported on silica (B1680970), offer several advantages such as easier separation, reusability, and reduced environmental impact. academie-sciences.frresearchgate.net
The acidic sites on the surface of these solid catalysts facilitate the protonation of the alkene (e.g., 1-decene) to form the carbocation. The nature and strength of these acid sites, which can be either Brønsted or Lewis acid sites, can influence the reaction rate and the selectivity towards this compound. For instance, catalysts with a higher ratio of Brønsted to Lewis acid sites have been shown to suppress unwanted side reactions. The pore structure of solid catalysts like zeolites can also impart shape selectivity, potentially favoring the formation of less bulky isomers. researchgate.net Studies using various solid acid catalysts have demonstrated high conversions of 1-decene with significant selectivity for this compound under specific reaction conditions. researchgate.net
Table 2: Comparison of Catalysts in this compound Synthesis
| Catalyst Type | Example(s) | Role in Mechanism | Advantages |
|---|---|---|---|
| Lewis Acids | AlCl₃, FeCl₃ | Formation of carbocation from alkyl halides or alkenes. mt.combyjus.com | High activity. mt.com |
| Solid Acids | Zeolites, H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂, Acid-activated clays | Provide acid sites for carbocation formation from alkenes. academie-sciences.frresearchgate.net | Reusable, environmentally friendly, potential for shape selectivity. academie-sciences.frresearchgate.net |
In-Situ Spectroscopic Monitoring of Reaction Pathways
To gain a deeper understanding of the complex reaction network involved in this compound formation, in-situ spectroscopic techniques are invaluable. These methods allow for the real-time observation of the reaction as it progresses, providing insights into reaction kinetics and the detection of transient intermediates.
Real-time Monitoring Techniques (e.g., FTIR, Raman, UV/Vis Spectroscopy)
In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions without the need for sampling and quenching. This real-time analysis provides a continuous data stream that can be used to track the concentration changes of reactants, intermediates, and products.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for monitoring the disappearance of reactants and the appearance of products. For instance, the characteristic C=C stretching vibration of the 1-decene reactant and the specific vibrational modes of the substituted benzene ring in the this compound product can be tracked over time.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is also sensitive to the vibrational modes of molecules. It can be particularly advantageous for monitoring reactions in aqueous or highly polar media, where FTIR can be limited.
UV-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can be employed to monitor changes in the electronic structure of the molecules involved. The formation of the phenyldecane product, with its extended chromophore compared to benzene, can be followed by the appearance of new absorption bands in the UV spectrum.
Kinetic Studies and Reaction Intermediates
The data obtained from real-time spectroscopic monitoring can be used to perform detailed kinetic studies of the alkylation reaction. By plotting the concentration of reactants and products as a function of time, reaction rates can be determined. This information is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and selectivity of this compound.
Furthermore, in-situ spectroscopy can aid in the detection and characterization of reaction intermediates. While the carbocation intermediates in Friedel-Crafts alkylation are typically short-lived, under certain conditions, their presence might be inferred from the spectroscopic data. The identification of such intermediates provides direct evidence for the proposed reaction mechanism and helps to elucidate the pathways leading to the different phenyldecane isomers.
Computational Chemistry and Theoretical Studies
Conformational Analysis of 2-Phenyldecane
The flexibility of the decyl chain in this compound allows it to adopt a multitude of spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.
The foundation of conformational analysis lies in the study of rotations around single bonds. algoreducation.com For this compound, this involves the rotation around the carbon-carbon single bonds within the decyl chain and the bond connecting the chain to the phenyl ring. Molecules constantly undergo these rotations, leading to various conformations. algoreducation.com The goal is to identify the most stable conformations, which are the ones with the lowest potential energy.
Key principles involve understanding the energetic penalties associated with unfavorable atomic interactions:
Torsional Strain: Arises from the repulsion between electron clouds in adjacent bonds. Staggered conformations are generally more stable (lower energy) than eclipsed conformations. algoreducation.com
Steric Hindrance: Occurs when bulky groups are forced into close proximity, causing electron-electron repulsion. In this compound, this would involve interactions between the phenyl group and parts of the alkyl chain.
Methodologies used to study these conformations include computational chemistry, which can model these interactions and predict the energy associated with each spatial arrangement. algoreducation.com These techniques are crucial for building a comprehensive picture of the molecule's three-dimensional preferences. nih.gov
Molecular modeling is the primary tool for conducting conformational analysis of flexible molecules like this compound. The process involves generating a comprehensive set of possible conformations and then calculating their relative energies to create an energy profile or potential energy surface.
A general workflow for this process includes:
Identification of Rotatable Bonds: The single C-C bonds in the open-chain portion of this compound are identified as sources of conformational flexibility. bigchem.eu
Generation of Conformations: A systematic search is performed by rotating these bonds in discrete increments. This can lead to a combinatorial explosion of possible structures, necessitating efficient algorithms. bigchem.eu For a molecule with multiple dihedral angles like this compound, this can result in a large number of potential conformers. soton.ac.uk
Energy Minimization: Each generated conformation is subjected to geometry optimization, a process that adjusts the atomic coordinates to find the nearest local energy minimum on the potential energy surface. github.io This is often done using force fields (in molecular mechanics) or more accurate quantum mechanical methods. bigchem.eugithub.io
Construction of Energy Profiles: The energies of the optimized conformers are plotted to create an energy profile. This profile reveals the lowest-energy (most stable) conformations and the energy barriers between them. For alkanes, the "zigzag" or all-anti conformation is often highly stable. soton.ac.uk
This systematic approach allows for the prediction of the most likely shapes the this compound molecule will adopt.
After generating a large number of potential conformations, it is essential to identify and remove duplicates. nih.gov The standard method for comparing two molecular structures is the Cartesian root-mean-square deviation (RMSD). chemrxiv.orgchemrxiv.org However, the traditional RMSD metric can be flawed when dealing with molecules that have local symmetry, like the phenyl group in this compound, or flexible chains (rotamers). nih.govchemrxiv.org
The Permutation Invariant RMSD (iRMSD) is an advanced metric developed to overcome these challenges. chemrxiv.orgchemrxiv.org Its key advantages are:
Handles Symmetry: It accounts for the fact that chemically identical atoms can be permuted without changing the molecule's identity. For example, rotating the phenyl group or swapping equivalent hydrogen atoms should not result in a different conformation.
Reduces Redundancy: By correctly identifying duplicate structures that the traditional RMSD might miss, the iRMSD allows for more effective "pruning" of conformational ensembles. nih.gov This reduces redundant calculations in automated computational workflows. chemrxiv.org
Improved Accuracy: The method provides a more chemically meaningful measure of structural similarity by optimizing the atom-to-atom assignment between the structures being compared. chemrxiv.org
For a molecule like this compound, with its symmetric phenyl ring and numerous rotatable bonds, using the iRMSD is highly suitable for achieving an accurate and efficient large-scale conformational analysis. nih.govchemrxiv.org
| Technique/Principle | Description | Application to this compound |
|---|---|---|
| Molecular Modeling | Uses computational methods (Molecular Mechanics or Quantum Mechanics) to simulate molecular structures and energies. github.io | Generation of a potential energy surface to find the most stable conformers of the flexible this compound molecule. |
| Energy Profile | A graph of the potential energy of a molecule as a function of its geometry, typically a dihedral angle. | Identifies low-energy conformations and the energy barriers required to transition between them. |
| Permutation Invariant RMSD (iRMSD) | An algorithm for comparing molecular structures that accounts for atomic permutations due to symmetry. chemrxiv.orgchemrxiv.org | Accurately identifies and removes duplicate conformations from a large generated set, accounting for the symmetry of the phenyl group and the flexibility of the alkyl chain. nih.gov |
Molecular Modeling and Energy Profiles
Electronic Structure and Reactivity Predictions
Beyond its 3D shape, the behavior of this compound is governed by its electronic structure—the arrangement and energy of its electrons. Quantum mechanics provides the theoretical framework for these investigations.
Quantum mechanical (QM) calculations, based on solving approximations of the Schrödinger equation, offer a detailed description of a molecule's electronic properties. github.ioDensity Functional Theory (DFT) is a particularly popular and versatile QM method used to investigate the electronic structure of molecules. wikipedia.org
For this compound, DFT calculations can determine:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Properties: Distribution of electron density, net atomic charges, and dipole moments. bigchem.eu
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. bigchem.eu
Specific functionals within DFT, such as B3LYP, are commonly used for these types of calculations on organic molecules. damascusuniversity.edu.syresearchgate.net Studies on similar molecules have successfully used DFT to optimize geometries and understand the effects of the chemical environment. damascusuniversity.edu.syresearchgate.net For instance, the polarized continuum model (PCM) can be combined with DFT to simulate the effects of a solvent on the molecule's properties. damascusuniversity.edu.sy
This compound is commercially produced via the Friedel-Crafts alkylation of benzene (B151609) with an alkene, typically 1-decene (B1663960), using an acid catalyst. researchgate.netetsu.edu Theoretical studies are invaluable for understanding the reaction mechanism and predicting catalyst performance.
Using DFT, researchers can model the entire reaction pathway:
Reactant and Catalyst Complexation: Modeling the interaction between the alkene (1-decene), the aromatic ring (benzene), and the acid catalyst (e.g., a Lewis acid or a solid acid like a zeolite or phosphotungstic acid). etsu.eduscielo.br
Intermediate Formation: Calculating the structure and stability of key intermediates. The reaction typically proceeds through the formation of a carbocation or an ion pair, which then attacks the benzene ring to form a Wheland intermediate (an arenium ion). scielo.br
Product Formation and Selectivity: Modeling the final steps of proton loss to regenerate the aromatic ring and release the this compound product.
Such theoretical investigations can explain why a particular catalyst yields high selectivity for this compound. researchgate.net For example, a study on benzene alkylation with 1-decene used response surface methodology (RSM) and artificial neural networks (ANN) to model and predict the selectivity for this compound, achieving a high coefficient of determination (R²) of 0.99 with the ANN model. researchgate.net This demonstrates the predictive power of theoretical models in understanding and optimizing the synthesis of this compound.
| Computational Method | Focus of Investigation | Key Findings/Predictions |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices (HOMO/LUMO), optimized geometry. wikipedia.org | Provides fundamental data on electron distribution and sites susceptible to chemical attack. |
| DFT with Reaction Pathway Modeling | Mechanism of Friedel-Crafts alkylation for this compound synthesis. scielo.br | Calculates activation energies, identifies rate-determining steps, and explains catalyst selectivity by modeling intermediates like the Wheland complex. scielo.br |
| Artificial Neural Network (ANN) Modeling | Prediction of catalytic outcomes in benzene alkylation with 1-decene. researchgate.net | Successfully predicted this compound selectivity with a high coefficient of determination (R² = 0.99). researchgate.net |
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Simulation of Reaction Mechanisms
Computational chemistry and theoretical studies have become indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis of this compound. These simulations provide molecular-level insights into reaction pathways, transition states, and the factors governing product selectivity, which are often difficult to probe experimentally. The primary industrial route to this compound is the Friedel-Crafts alkylation of benzene with 1-decene, and simulations have largely focused on this process.
Kinetic Modeling and Mechanistic Pathways
The reaction is initiated by the protonation of 1-decene on a Brønsted acid site of the catalyst, forming a secondary decyl carbocation. mt.com This electrophile then attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized intermediate known as an alkylbenzenium ion. libretexts.org Finally, deprotonation of this intermediate regenerates the aromaticity of the ring and releases the this compound product. libretexts.org
Simulations based on kinetic models incorporate various elementary steps, including the isomerization of the olefin, the alkylation of benzene, and potential side reactions. mdpi.com These models are often represented by a system of differential equations that describe the concentration changes of reactants, intermediates, and products over time. researchgate.net By fitting the model's predictions to experimental data obtained under various conditions (e.g., temperature, pressure, reactant ratios), researchers can estimate the kinetic parameters, such as rate constants and activation energies, for each step. mdpi.com
A key aspect revealed by these simulations is the competition between the alkylation reaction and the isomerization of the double bond in the decene chain. annualreviews.org Kinetic studies have shown that while double-bond isomerization is rapid, it often does not reach equilibrium before alkylation occurs, indicating that both processes happen on a comparable timescale and must be modeled simultaneously. annualreviews.org
Computational Models and Theoretical Approaches
Beyond kinetic modeling, which relies on fitting experimental data, more fundamental theoretical approaches like Density Functional Theory (DFT) are employed to investigate the reaction mechanism from first principles. DFT calculations can be used to determine the geometric structures and energies of reactants, intermediates, and transition states along a proposed reaction pathway. nih.govuzh.ch
For instance, DFT modeling can be applied to study the complexes formed between reactants and catalysts, such as the interaction of 1-decene with the acid sites of a zeolite. One study utilized DFT calculations at the B3LYP/6-311+G(d,p) level to investigate the optimized structure of complexes involving a related compound, phenyldecane-1,3-dione, with alkali metals, demonstrating the utility of this method in understanding metal-ligand interactions that can be analogous to catalyst-substrate binding. researchgate.net
In the context of Friedel-Crafts alkylation, DFT calculations can elucidate the energetics of carbocation formation and subsequent rearrangement. libretexts.org Hydride and methyl shifts are common in carbocations, which can lead to the formation of various phenyldecane isomers (e.g., 3-phenyldecane, 4-phenyldecane). Theoretical calculations help to predict the relative stabilities of these carbocation intermediates and the energy barriers for their interconversion, thus explaining the observed product distribution.
Furthermore, computational techniques such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) have been used to simulate and optimize the synthesis of this compound. researchgate.net While not direct simulations of the reaction mechanism at a molecular level, these statistical models are effective in predicting the conversion of 1-decene and the selectivity towards this compound based on a set of experimental variables like temperature, catalyst loading, and reactant molar ratios. One study highlighted that an ANN model provided a higher coefficient of determination (R²) for predicting this compound selectivity compared to an RSM model, indicating its superior predictive capability for navigating the complex design space of the reaction.
The table below summarizes the computational methods and their applications in studying the reaction mechanisms relevant to this compound synthesis.
| Computational Method | Application in this compound Synthesis Simulation | Key Findings/Insights |
| Kinetic Modeling | Simulating the reaction network of benzene alkylation with 1-decene based on proposed mechanisms (e.g., Eley-Rideal). | Elucidates the interplay between olefin isomerization and alkylation rates. annualreviews.org Allows for the estimation of activation energies and rate constants for different reaction steps. mdpi.com |
| Density Functional Theory (DFT) | Calculating the energies and structures of reactants, transition states, and intermediates. nih.gov Investigating catalyst-substrate interactions. | Predicts the stability of carbocation intermediates and the likelihood of rearrangements. libretexts.org Provides insight into the electronic structure of transition states. |
| Response Surface Methodology (RSM) | Statistical modeling to optimize reaction conditions for maximizing this compound yield and selectivity. | Identifies significant interactions between process variables such as temperature and reactant ratio. |
| Artificial Neural Networks (ANN) | Predictive modeling of reaction outcomes (e.g., conversion and selectivity) based on experimental data. | Often provides higher accuracy in predicting product selectivity compared to RSM. Capable of modeling complex, non-linear relationships in the reaction system. |
These computational and theoretical studies provide a detailed picture of the reaction mechanisms leading to the formation of this compound, guiding the development of more efficient and selective catalytic processes.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity and three-dimensional structure of organic molecules like 2-phenyldecane in solution.
The unequivocal assignment of the this compound structure relies on a suite of advanced 1D and 2D NMR experiments. While a standard one-dimensional ¹H NMR spectrum provides initial information, complex molecules often exhibit signal overlap that necessitates more advanced methods. Two-dimensional techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in resolving these ambiguities. oregonstate.edu
A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, clearly mapping out the spin systems of the phenyl ring and the decyl chain. For instance, the methine proton at the C2 position would show a cross-peak with the adjacent methyl protons (C1) and the methylene (B1212753) protons (C3), confirming the attachment point of the phenyl group.
An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon chemical shifts based on the more easily interpreted proton spectrum. The HMBC experiment is crucial for establishing long-range (2- and 3-bond) H-C correlations. It would definitively link the phenyl ring to the decyl chain by showing a correlation between the methine proton at C2 of the chain and the quaternary aromatic carbon (C1' of the phenyl ring), as well as the ortho-aromatic protons. researchgate.net
The following table summarizes the expected ¹³C NMR chemical shifts for this compound, which are critical for its structural verification. mdpi.comuni-saarland.de
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (CH₃) | ~22.5 |
| C2 (CH) | ~40.0 |
| C3-C9 (CH₂) | ~22.7 - 36.5 |
| C10 (CH₃) | ~14.1 |
| C1' (Quaternary Ar-C) | ~146.0 |
| C2'/C6' (ortho Ar-CH) | ~127.0 |
| C3'/C5' (meta Ar-CH) | ~128.3 |
| C4' (para Ar-CH) | ~125.8 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
The flexible nature of the decyl chain and its rotational freedom relative to the phenyl ring mean that this compound exists as an equilibrium of multiple conformations in solution. NMR spectroscopy is a powerful tool for studying these dynamic processes. libretexts.org
For long-chain alkylbenzenes, the relative orientation of the alkyl group and the phenyl ring is a key conformational feature. acs.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, helping to determine the predominant conformation. Variable temperature NMR studies can also be employed to study the energy barriers between different rotational conformers. nih.gov By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to deduce the thermodynamic parameters of the conformational equilibrium. acs.org While specific studies on this compound are not widely published, the methodologies applied to similar molecules like ethylbenzene (B125841) and other long-chain alkanes are directly applicable. acs.orglibretexts.org
Advanced 1D and 2D NMR Techniques for Structural Confirmation
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering vital clues for structural elucidation.
In electron ionization (EI) mass spectrometry, this compound (molecular weight 218.38 g/mol ) undergoes characteristic fragmentation. The molecular ion peak (M⁺˙) is expected at m/z 218. ugto.mx
The fragmentation of alkylbenzenes is well-documented and typically involves cleavages at the bonds of the alkyl chain, particularly the benzylic bond (the C2-C3 bond in this case). researchgate.net The most prominent fragmentation pathway for this compound involves the cleavage of the bond between C2 and C3, leading to the formation of a stable secondary benzylic carbocation. This results in a base peak at m/z 105 .
Another significant fragmentation pathway for alkylbenzenes is the formation of the tropylium (B1234903) ion (m/z 91 ) through rearrangement of the benzyl (B1604629) cation. chemrxiv.org Other observed fragments arise from further cleavages along the decyl chain. The presence of a peak at m/z 217 corresponds to the loss of a single hydrogen atom (M-1). ugto.mx
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Interpretation | Source(s) |
|---|---|---|---|
| 218 | [C₁₆H₂₆]⁺˙ | Molecular Ion (M⁺˙) | ugto.mx |
| 217 | [C₁₆H₂₅]⁺ | Loss of a hydrogen radical [M-H]⁺ | ugto.mx |
| 105 | [C₈H₉]⁺ | Base Peak; Benzylic cleavage (loss of C₈H₁₇˙) | ugto.mxchemrxiv.org |
| 91 | [C₇H₇]⁺ | Tropylium ion; Rearrangement of benzyl fragment | ugto.mxchemrxiv.org |
Data derived from experimental GC-MS results. ugto.mxchemrxiv.org
Tandem mass spectrometry (MS/MS) is a technique that provides deeper structural insight by isolating and further fragmenting a specific ion from the initial mass spectrum. spectroscopyonline.com This process allows for the confirmation of fragmentation pathways and the detailed characterization of "daughter" or product ions.
For this compound, an MS/MS experiment could involve selecting the molecular ion (m/z 218) as the precursor ion. Collision-induced dissociation (CID) of this ion would generate a product ion spectrum. This spectrum is expected to show the prominent daughter ions at m/z 105 and m/z 91, confirming the primary fragmentation pathways.
Chromatographic Method Development for the Analysis and Purification of this compound
The analysis and purification of this compound, a significant alkylbenzene, relies on the development of robust chromatographic methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for its separation, identification, and quantification. The optimization of these methods is crucial for achieving accurate and reproducible results, particularly when dealing with complex mixtures containing various isomers.
Research Applications of 2 Phenyldecane
Use as a Standard or Reference Compound
Due to its presence in commercial LAB mixtures and environmental samples, 2-phenyldecane is often used as a standard or reference compound in analytical chemistry. It is included in standard mixtures for the calibration of analytical instruments like gas chromatograph-mass spectrometers (GC-MS) for the quantitative analysis of linear alkylbenzenes in various matrices, including sediments and industrial waste. iucr.org It has also been used as an internal standard in specific alkylation reaction studies to help quantify product distribution.
Role in Mechanistic Studies of Alkylation Reactions
The most significant research application of this compound is in the study of Friedel-Crafts alkylation mechanisms. rsc.org The reaction of benzene (B151609) with 1-decene (B1663960) is a model system for investigating the performance of new acid catalysts. academie-sciences.fr The distribution of the resulting phenyldecane isomers, particularly the selectivity towards this compound, serves as a critical indicator of a catalyst's properties.
Researchers study how factors like catalyst acidity, pore structure, reaction temperature, and reactant ratios affect the rates of alkene isomerization versus alkylation. academie-sciences.fr A high selectivity for this compound suggests that the rate of alkylation of the initial C2 carbocation is fast relative to the rate of subsequent hydride shifts that lead to other isomers. These studies are crucial for designing more efficient and selective catalysts for the industrial production of biodegradable detergents. researchgate.netrsc.org
Applications of 2 Phenyldecane As a Model Compound in Chemical Research
Linear Alkylbenzene (LAB) Research
Linear alkylbenzenes are crucial industrial intermediates, primarily used in the production of linear alkylbenzene sulfonates (LAS), which are major components of biodegradable detergents. Within the complex mixture of isomers that constitute commercial LABs, 2-phenyldecane is a key component, and its concentration has a significant impact on the final product's properties.
Significance of this compound as a Key Component in LAB Mixtures
The position of the phenyl group on the alkyl chain is a critical factor determining the biodegradability and solubility of the resulting LAS. Among the various phenyldecane isomers, this compound is of particular importance. While its sulfonated derivative exhibits excellent biodegradability, its solubility is lower compared to other isomers. researchgate.net This trade-off between biodegradability and solubility means that controlling the proportion of this compound in LAB mixtures is essential for producing detergents with optimal performance characteristics. Research has shown that the 2-phenyl isomer content significantly affects the solubility of LAS, with a higher proportion of internal isomers (like 4- or 5-phenyldecane) generally leading to better solubility. researchgate.net Therefore, much research is dedicated to understanding and controlling the isomer distribution during LAB synthesis, with this compound being a primary focus.
Studies on Selectivity Control for this compound in LAB Synthesis
The synthesis of LABs is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with long-chain olefins, such as 1-decene (B1663960). usgs.govtandfonline.com A major challenge in this process is controlling the regioselectivity to favor the formation of the desired isomers. The reaction often yields a mixture of phenyldecane isomers, including 2-, 3-, 4-, and 5-phenyldecane, due to the isomerization of the olefin and the carbocation intermediates. tandfonline.com Consequently, a significant body of research has focused on developing catalytic systems that can enhance the selectivity towards this compound.
Various catalysts have been investigated to improve the yield of this compound. These include traditional Lewis acids like aluminum chloride (AlCl₃) and hydrofluoric acid (HF), as well as more environmentally benign solid acid catalysts such as zeolites, clays (B1170129), and heteropolyacids. tandfonline.com For instance, studies using GaCl₃-based liquid coordination complexes have reported selectivities to this compound of up to 47%. ajchem-a.com Research on acid-activated and pillared montmorillonite (B579905) clays has also shown that reaction temperature plays a crucial role, with lower temperatures (e.g., 388 K) favoring higher selectivity for this compound. tandfonline.com
The development of novel catalysts is an active area of research. For example, a study using a silica-supported Preyssler heteropolyacid catalyst (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) in the alkylation of benzene with 1-decene reported a this compound selectivity of 27.2% with 100% 1-decene conversion at 80°C. rsc.org Another approach using a phosphotungstic acid catalyst deposited on zeolite Y demonstrated a selectivity for 2-phenyldodecane (B3050589) of about 40% at 80°C with approximately 90% olefin conversion. The table below summarizes the selectivity for this compound achieved with different catalytic systems.
| Catalyst | Olefin | Temperature (°C) | Conversion (%) | This compound Selectivity (%) | Reference |
| GaCl₃-based liquid coordination complexes | 1-decene | Room Temp. | High | up to 47 | ajchem-a.com |
| Acid-activated montmorillonite | 1-decene | 115 | >98 | ~35 | tandfonline.com |
| H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂ | 1-decene | 80 | 100 | 27.2 | rsc.org |
| Phosphotungstic acid/Zeolite Y | 1-dodecene (B91753) | 80 | ~90 | ~40 (for 2-phenyldodecane) |
Hydrocarbon Chemistry and Catalytic Studies
Beyond its direct application in LAB synthesis, this compound serves as a valuable model compound for fundamental studies in hydrocarbon chemistry and catalysis. The alkylation of benzene with linear olefins is a classic example of an electrophilic aromatic substitution reaction, and the formation of this compound is a key product in this process. usgs.gov The study of its formation mechanism, including the initial generation of a carbocation from 1-decene and subsequent attack on the benzene ring, provides insights into the intricacies of Friedel-Crafts reactions. tandfonline.com
Furthermore, the isomerization reactions that compete with the formation of this compound are of significant academic and industrial interest. The migration of the double bond in 1-decene and the rearrangement of the resulting carbocation intermediates lead to the formation of other phenyldecane isomers. tandfonline.com Understanding the kinetics and thermodynamics of these isomerization processes is crucial for designing catalysts that can control the product distribution. For example, research using a superacid catalyst (PTA-SiO₂/Al₂O₃) for the alkylation of benzene with 1-decene showed that this compound was the predominant isomer, followed by 3-phenyldecane, 4-phenyldecane, and 5-phenyldecane in decreasing order of yield. usgs.gov Such studies contribute to the broader understanding of carbocation chemistry and the development of more efficient and selective catalytic processes for hydrocarbon transformations.
Research into Organic Materials and Specialty Chemicals
The unique molecular structure of this compound, combining a flexible alkyl chain with a rigid phenyl group, makes it and similar long-chain alkylbenzenes interesting candidates for research into organic materials and specialty chemicals. While direct research focusing solely on this compound as a primary building block for novel materials is not extensively documented, it is studied as a component in complex mixtures and as a model for understanding the physical properties of alkyl-substituted aromatic hydrocarbons.
For instance, phenyldecanes have been included in studies of liquid crystals, where the molecular shape and polarity of the components are critical for the formation of mesophases. researchgate.net The presence of an alkylbenzene like phenyldecane can influence the retention characteristics of gas chromatography columns with liquid crystalline stationary phases. researchgate.net
In the realm of specialty chemicals, long-chain alkylbenzenes are known to be used in various applications, including as solvents and intermediates in organic synthesis. acs.org Although specific examples detailing the use of this compound as a precursor for high-value specialty chemicals are not abundant in the available research, its structural motifs are relevant. For example, the general class of alkylbenzenes is studied for applications such as lubricant additives, where the long alkyl chain provides desirable solubility in base oils and the aromatic ring can contribute to thermal stability and other performance characteristics. ajchem-b.comsciopen.comnih.gov Research into the volumetric properties of similar compounds like 1-phenyldecane (B1670162) at high pressures and temperatures provides fundamental data that can be used to model the behavior of such molecules in applications like high-performance fluids. mdpi.com While not the primary focus, this compound is also identified as a volatile compound in the chemical profile of some biological systems. acs.org
The synthesis of functional polymers is another area where building blocks with specific hydrophobic and aromatic characteristics are required. sigmaaldrich.comsymeres.comfrontiersin.org While direct polymerization of this compound is not a common strategy, its structure represents a class of molecules that could be functionalized to create monomers for the synthesis of polymers with tailored properties for applications in materials science. rsc.orgresearchgate.net
Future Directions and Research Gaps
Development of Novel Catalytic Systems for Enhanced Selectivity
A primary challenge in the synthesis of linear alkylbenzenes is controlling the position of the phenyl group on the alkyl chain. The 2-phenylalkane isomer is often desired due to the biodegradability of the resulting surfactants. etsu.edu Traditional Friedel-Crafts alkylation using catalysts like aluminum chloride (AlCl₃) or hydrofluoric acid (HF) often produces a complex mixture of isomers and poses significant environmental and corrosion risks. etsu.edutandfonline.com
Future research is heavily focused on developing solid acid catalysts and other advanced systems that offer higher selectivity and are more environmentally benign.
Solid Acid Catalysts: Research into materials like phosphotungstic acid (PTA) supported on silica (B1680970) gel has shown promise. Such catalysts are superacidic and can effectively catalyze the liquid-phase alkylation of benzene (B151609). etsu.edu Studies using PTA-containing silica gel for the alkylation of benzene with 1-dodecene (B91753) (a close analogue to 1-decene) reported olefin conversion rates of approximately 90% and a selectivity for 2-phenyldodecane (B3050589) of about 40% at 80°C. etsu.edu Similarly, niobic acid has been investigated as a solid acid catalyst for producing linear alkylbenzenes. tandfonline.com However, challenges remain, as higher reaction temperatures, while promoting alkene conversion, can also favor isomerization, thereby decreasing the selectivity for the desired 2-phenyl isomer. tandfonline.com
Ionic Liquids (ILs): Gallium(III)- and Indium(III)-containing ionic liquids are emerging as highly active catalysts for Friedel-Crafts alkylation. For instance, the use of [C₂mim][Ga₂Cl₇] as a catalyst for the reaction between benzene and 1-decene (B1663960) achieved a very high 91% yield of phenyldecanes at room temperature. mdpi.com Another study using [HN₂₂₂][Ga₂Cl₇] reported a 40% yield and 36% selectivity specifically for 2-phenyldecane. mdpi.com The potential for catalyst recycling and operation at lower temperatures makes ILs an attractive area for future development. mdpi.com
Zeolites and Pillared Clays (B1170129): Modified zeolites and acid-activated, pillared montmorillonite (B579905) clays are also being explored. etsu.edulookchem.com These materials offer shape-selective properties that can influence the isomer distribution of the final product. Research on lanthanide-promoted zeolites has demonstrated high conversion rates for benzene alkylation. etsu.edu
A summary of various catalytic systems and their performance is presented below.
| Catalyst System | Substrates | Temperature (°C) | Conversion/Yield | Selectivity for 2-Phenylalkane | Reference |
| Phosphotungstic Acid/Silica | Benzene, 1-Dodecene | 80 | ~90% conversion | ~40% | etsu.edu |
| [HN₂₂₂][Ga₂Cl₇] | Benzene, 1-Decene | 30 | 40% yield | 36% | mdpi.com |
| [C₂mim][Ga₂Cl₇] | Benzene, 1-Decene | Room Temp | 91% yield (total isomers) | Not specified | mdpi.com |
| Niobic Acid | Furan (B31954), 1-Dodecene | >250 | ~9% conversion | Decreased with temp. | tandfonline.com |
| Lanthanide-promoted Zeolite | Benzene, Undecene | 180 | 94% yield (total isomers) | Not specified | etsu.edu |
Advanced Spectroscopic Techniques for In-Depth Mechanistic Understanding
A deeper understanding of the reaction mechanisms, catalyst behavior, and formation of byproducts is crucial for designing more efficient synthetic processes. Advanced spectroscopic techniques are essential tools for achieving this level of insight. southampton.ac.uk Future research will increasingly apply these methods to study the synthesis of this compound.
In Situ and Operando Spectroscopy: Techniques like in situ Raman and infrared (IR) spectroscopy allow researchers to monitor chemical reactions on the catalyst surface under actual reaction conditions. cardiff.ac.uk This can provide invaluable data on reaction intermediates, catalyst deactivation mechanisms (such as coking), and the pathways leading to different isomers. tandfonline.comcardiff.ac.uk
Multidimensional Nuclear Magnetic Resonance (NMR): While standard NMR is used for structural confirmation, advanced techniques like 2D NMR spectroscopy (e.g., COSY, HSQC) can elucidate the complex molecular structures of all products and intermediates, which is vital when dealing with mixtures of isomers. numberanalytics.com This detailed structural information helps in understanding the precise catalytic pathways and the factors governing selectivity. numberanalytics.com
Time-Resolved Spectroscopy: Methods such as time-resolved infrared (TRIR) and transient absorption spectroscopy can track the evolution of chemical species on very short timescales. numberanalytics.com This allows for the direct observation of short-lived intermediates, providing a more complete picture of the reaction dynamics and helping to validate proposed mechanisms. southampton.ac.uk
The application of these techniques can address key knowledge gaps in the synthesis of this compound.
| Spectroscopic Technique | Potential Application in this compound Research | Key Information Gained | Reference |
| In Situ Raman/IR Spectroscopy | Monitoring the alkylation reaction on a solid acid catalyst surface. | Identification of surface-adsorbed intermediates, catalyst active sites, and coke formation pathways. | tandfonline.comcardiff.ac.uk |
| 2D NMR Spectroscopy | Analysis of the final product mixture from a new catalytic system. | Unambiguous structural assignment of all phenyldecane isomers and byproducts. | numberanalytics.com |
| Time-Resolved Spectroscopy | Studying the initial steps of benzene alkylation with 1-decene. | Observation of transient species and determination of elementary reaction rates. | southampton.ac.uknumberanalytics.com |
| X-ray Absorption Spectroscopy (e.g., EXAFS) | Characterizing the local atomic structure of metal-based catalysts. | Insights into the chemical bonding and coordination environment of the active catalytic sites. | numberanalytics.com |
Integration of Computational and Experimental Methodologies
Combining experimental work with computational modeling offers a powerful synergistic approach to catalyst design and process optimization. This integration allows for the prediction of reaction outcomes and a deeper understanding of the underlying chemical principles, often reducing the need for extensive and costly laboratory experiments. researchgate.net
A notable application in this area is the use of Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to model and predict the outcomes of benzene alkylation with 1-decene to produce this compound. researchgate.net In one study, these models were developed using experimental data from reactions over a H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂ catalyst. The input variables were catalyst loading, catalyst weight percent, and the molar ratio of benzene to 1-decene. The models were used to predict 1-decene conversion and, crucially, the selectivity for this compound. researchgate.net
The results demonstrated a very strong correlation between the predicted and experimental data. researchgate.net
The ANN model yielded a coefficient of determination (R²) of 0.99 for this compound selectivity. researchgate.net
The RSM model also performed well, with an R² of 0.92 for this compound selectivity. researchgate.net
Such high R² values indicate that these computational models can accurately forecast the reaction's performance. researchgate.net Future work will likely involve more sophisticated computational tools, such as Density Functional Theory (DFT), to model reaction pathways at the molecular level, predict activation energies for the formation of different isomers, and design catalysts with optimal electronic and structural properties for enhanced this compound selectivity.
Exploration of New Synthetic Pathways for Alkylated Aromatics
Beyond optimizing existing Friedel-Crafts chemistry, a significant area of future research is the development of entirely new synthetic routes to linear alkylbenzenes using renewable feedstocks. This shift is driven by the goal of creating a more sustainable chemical industry.
A promising and novel pathway involves the use of biomass-derived furan as a substitute for petroleum-derived benzene. tandfonline.comresearchgate.net The proposed reaction scheme proceeds via a Diels-Alder cycloaddition between furan and a linear alkene (e.g., 1-dodecene to produce 1-phenyldecane), followed by an acid-catalyzed dehydration step. tandfonline.comresearchgate.netresearchgate.net This approach has several potential benefits:
Renewable Feedstocks: It utilizes furan, which can be derived from biomass, and alkenes that could potentially be sourced from waste plastics, moving away from fossil fuels. tandfonline.comresearchgate.net
Greener Catalysts: The reaction is facilitated by solid acid catalysts like niobic acid, avoiding the use of corrosive and hazardous liquid acids like HF. tandfonline.com
High Linearity: This pathway is hypothesized to produce highly linear 1-phenylalkanes, which are desirable for their biodegradability. tandfonline.com
While initial studies have demonstrated the feasibility of this route, the yields have so far been low. For example, the reaction of furan with 1-dodecene over niobic acid resulted in a conversion to 1-phenyldecane (B1670162) of around 12 mmol/mol. tandfonline.com Major challenges that need to be addressed include competing side reactions like alkene isomerization and furan self-condensation, as well as mass transfer limitations and catalyst deactivation due to coke formation. tandfonline.com Further research is required to improve catalyst performance and reaction conditions to make this green pathway commercially viable. tandfonline.com
Q & A
Q. What methodologies validate this compound’s role in supramolecular chemistry applications?
- Methodological Answer : Study host-guest interactions with macrocycles (e.g., cucurbiturils) via isothermal titration calorimetry (ITC). Characterize binding constants () and stoichiometry. Use nuclear Overhauser effect spectroscopy (NOESY) to confirm spatial proximity between host and guest molecules .
Guidance for Rigorous Research Design
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For conflicting results, conduct sensitivity analyses to identify confounding variables (e.g., solvent purity, instrument drift) .
- Literature Integration : Use CAS Common Chemistry and SciFinder to map existing knowledge gaps. Prioritize primary literature over reviews to avoid citation bias .
- Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human-derived materials. Document raw data in FAIR-aligned repositories (e.g., Zenodo) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
